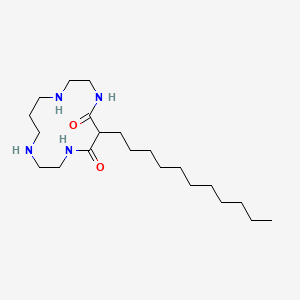![molecular formula C19H16N2O3S B14366657 Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- CAS No. 90233-70-8](/img/structure/B14366657.png)
Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- is an organic compound with a complex structure that includes both benzamide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- typically involves the reaction of N-phenylbenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-phenylbenzamide+phenylsulfonyl chloride→Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a single benzamide group.
N-phenylbenzamide: Lacks the sulfonyl group but shares the benzamide structure.
Phenylsulfonamide: Contains the sulfonamide group but lacks the benzamide moiety.
Uniqueness
Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]- is unique due to the combination of benzamide and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to its simpler counterparts.
Properties
CAS No. |
90233-70-8 |
|---|---|
Molecular Formula |
C19H16N2O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-N-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O3S/c22-19(20-16-9-3-1-4-10-16)15-8-7-11-17(14-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,21H,(H,20,22) |
InChI Key |
CYPXLXNUPOKZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
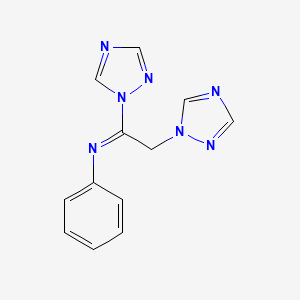
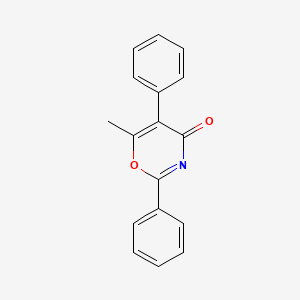
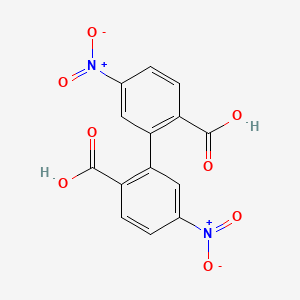


![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)

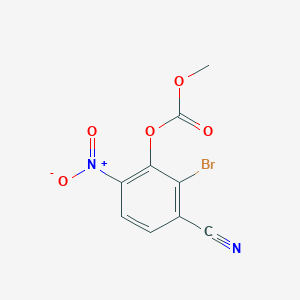
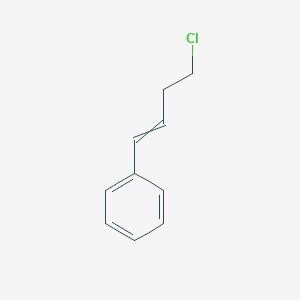
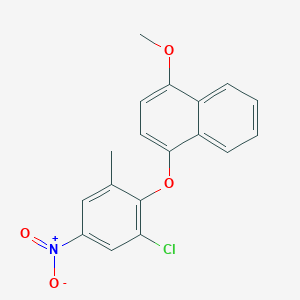
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
